
4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole” is a complex organic molecule that contains a thiazole ring and a pyrrolidine ring . Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances, and pyrrolidines are saturated five-membered nitrogen-containing rings that are also common in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a pyrrolidine ring. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Prasad et al. (2021) involved the synthesis of trans N-Substituted Pyrrolidine Derivatives with significant biological activities. These derivatives were developed as a part of a broader exploration into 1,2,4-triazoles, which are key in clinical drugs such as Rizatriptan and Ribavirin (Prasad et al., 2021).
- Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, demonstrating antiproliferative activity against various cancer cell lines (Božić et al., 2017).
Antimicrobial and Antifungal Activity
- Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases, showing moderate activity against bacteria and fungi (Vinusha et al., 2015).
Corrosion Inhibition
- Pavithra et al. (2012) studied the inhibition effect of Rabeprazole sulfide (a related compound) on mild steel corrosion, demonstrating its potential as a corrosion inhibitor (Pavithra et al., 2012).
- Similarly, Sudheer and Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion (Sudheer & Quraishi, 2013).
Anticancer Activity
- Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
Proton Pump Inhibitor Synthesis
- Yoshida et al. (2001) explored the microbial oxidation of a similar compound to produce a proton pump inhibitor, Rabeprazole (Yoshida et al., 2001).
Biological Evaluation
- Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings and evaluated their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-3-10(6-12)13-2/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVOVWGYGKSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)
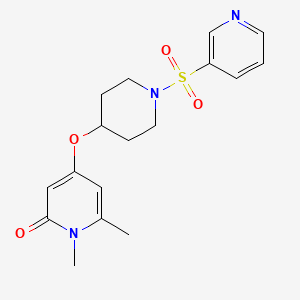
![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)
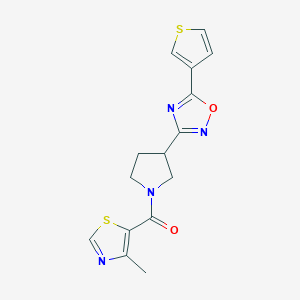
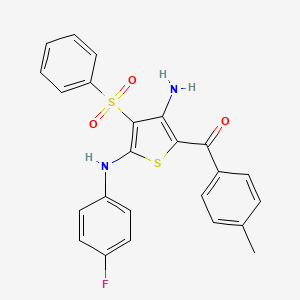
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2858589.png)
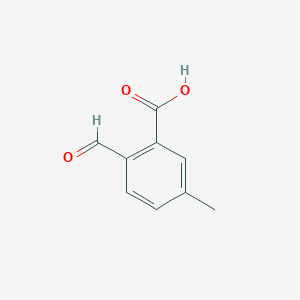

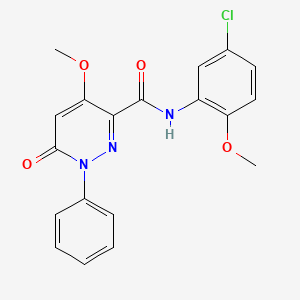
![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)
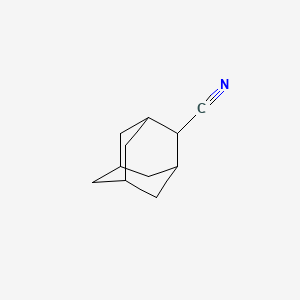

![2-[1-[(2,5-Difluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2858599.png)
